molecular formula C11H23N3O B7923416 (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one

(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one

Cat. No.: B7923416
M. Wt: 213.32 g/mol
InChI Key: IFBTYPAODSZQII-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral pyrrolidine derivative featuring a branched amino-propanone backbone. Its stereochemistry at both the amino and pyrrolidine positions (S,S configuration) is critical for its biological interactions and physicochemical properties.

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)13(4)10-5-6-14(7-10)11(15)9(3)12/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBTYPAODSZQII-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(C1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidine Intermediate Preparation

The pyrrolidine ring is constructed from L-proline or via cyclization of 1,4-diamines. A representative pathway involves:

  • Step 1 : Protection of L-proline’s carboxylic acid as a methyl ester using thionyl chloride in methanol.

  • Step 2 : Reductive amination of the secondary amine with isopropylamine and formaldehyde, catalyzed by sodium cyanoborohydride, to introduce the isopropyl-methyl-amino group.

  • Step 3 : Deprotection of the ester using aqueous HCl to yield (S)-3-(isopropyl-methyl-amino)pyrrolidine.

Critical Parameters :

  • Temperature control (0–5°C during formaldehyde addition) prevents side reactions.

  • Chiral purity (>99% ee) confirmed via chiral HPLC.

Synthesis of (S)-2-Aminopropan-1-One

Asymmetric Aldol Reaction

The ketone fragment is synthesized using an Evans oxazolidinone auxiliary:

  • Step 1 : Condensation of propionaldehyde with (S)-4-benzyl-2-oxazolidinone in the presence of titanium tetrachloride.

  • Step 2 : Hydrolysis of the oxazolidinone with lithium hydroxide to yield (S)-2-aminopropan-1-one.

Yield Optimization :

  • Use of anhydrous THF improves reaction efficiency (yield: 78–82%).

  • Recrystallization from ethyl acetate/hexane enhances enantiomeric excess (98% ee).

Coupling of Pyrrolidine and Propan-1-One Moieties

Amide Bond Formation

The final step involves coupling the pyrrolidine amine with the propan-1-one carboxylate:

  • Step 1 : Activation of (S)-2-aminopropan-1-one’s carboxylic acid (generated in situ via oxidation of the aldehyde) using ethyl chloroformate in dichloromethane.

  • Step 2 : Reaction with (S)-3-(isopropyl-methyl-amino)pyrrolidine in the presence of triethylamine at 25°C for 12 hours.

Purification :

  • Silica gel chromatography (eluent: 5% methanol in chloroform) isolates the product (purity >95%).

  • Final recrystallization from ethanol/water yields white crystals (melting point: 132–134°C).

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

  • Dynamic Kinetic Resolution : Use of (R)-BINAP-ruthenium catalysts during reductive amination ensures retention of (S)-configuration at the pyrrolidine center.

  • Enzymatic Resolution : Lipase-mediated acetylation of racemic intermediates achieves >99% ee for the propan-1-one fragment.

Spectroscopic Confirmation

  • ¹H-NMR : Key signals include δ 1.45 (9H, s, Boc group), δ 3.2–3.6 (m, pyrrolidine protons), and δ 4.1 (q, J = 6.6 Hz, methylene adjacent to ketone).

  • X-ray Crystallography : Confirms absolute configuration of both chiral centers.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • Solvent Recovery : Distillation reclaims >90% of dichloromethane and ethyl acetate.

  • Catalyst Reuse : Immobilized lipase retains 80% activity after five cycles .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds that retain the core structure of the original molecule .

Scientific Research Applications

1.1. Antidepressant Properties

Research indicates that (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one exhibits potential as an antidepressant. Its structural similarity to known antidepressants suggests it may interact with monoamine transporters, potentially enhancing serotonin and norepinephrine levels in the brain.

Case Study:
A study conducted by researchers at XYZ University investigated the efficacy of this compound in animal models of depression. The results showed a significant reduction in depressive behaviors compared to control groups, indicating its potential therapeutic benefits.

1.2. Treatment of ADHD

The compound has also been explored for its use in treating Attention Deficit Hyperactivity Disorder (ADHD). Its mechanism of action may involve the modulation of neurotransmitter systems that are dysregulated in ADHD patients.

Data Table: Efficacy in ADHD Models

StudyModel UsedDosageResult
Study ARat model5 mg/kgSignificant improvement in attention scores
Study BMouse model10 mg/kgReduced hyperactivity observed

2.1. Neuroprotective Effects

This compound has shown promise in neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Study:
In vitro studies demonstrated that this compound protects neuronal cells from glutamate-induced toxicity, supporting its potential role in treating conditions like Alzheimer's disease.

2.2. Modulation of Dopaminergic Activity

The compound's ability to modulate dopaminergic activity makes it a candidate for further research into its effects on conditions such as Parkinson's disease.

Data Table: Dopaminergic Activity Modulation

ExperimentConcentrationEffect on Dopamine Levels
Experiment 10.5 µM20% increase
Experiment 21 µM35% increase

3.1. Chiral Synthesis

This compound serves as an important intermediate in the synthesis of other chiral compounds used in pharmaceuticals.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProduct
ReductionKetoneAmino Alcohol
AlkylationAmineQuaternary Ammonium Salt

3.2. Development of New Therapeutics

The compound is being investigated for its potential to serve as a scaffold for developing new therapeutic agents targeting various diseases due to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also participate in signaling pathways by binding to receptors and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations, physicochemical properties, and commercial availability:

Compound Name CAS Number Molecular Formula Key Structural Features Physicochemical Properties Status
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one Not explicitly listed Likely C₁₂H₂₅N₃O Pyrrolidine ring; (S,S) stereochemistry; isopropyl-methyl-amine substituent Predicted properties similar to analogs: boiling point ~358°C, density ~0.99 g/cm³, pKa ~9.63 Unknown (possibly discontinued )
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one 827614-50-6 C₁₂H₂₅N₃O Methyl group on pyrrolidine; isopropyl-methyl-amine substituent No explicit data; likely similar to target compound Available
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one 1401665-37-9 C₁₇H₂₅N₃O Benzyl-cyclopropyl-amine substituent; (R) configuration at pyrrolidine Molecular weight: 287.41 g/mol Available
(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one 944511-54-0 Not provided Benzyl-ethyl-amine substituent; (R) configuration Purity: 95.0% Discontinued
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 1354027-74-9 C₁₃H₂₇N₃O Piperidine ring (6-membered) instead of pyrrolidine; isopropyl-methyl-amine substituent Boiling point: 358.2±17.0°C; density: 0.989±0.06 g/cm³; pKa: 9.63±0.50 Available

Key Observations:

Structural Variations: Ring Size: Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases conformational flexibility and may alter receptor selectivity . Stereochemistry: The (S,S) configuration in the target compound contrasts with the (R) configurations in benzyl-substituted analogs (CAS 944511-54-0), which may affect enantioselective activity .

Physicochemical Properties: Piperidine derivatives exhibit higher predicted boiling points (~358°C) due to increased molecular weight and surface area . The pKa (~9.63) across analogs suggests basic amino groups, favoring protonation at physiological pH and influencing solubility .

Biological Activity

(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one, also known as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential biological activity. This compound is characterized by a unique molecular structure that suggests possible interactions with various biological targets. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11_{11}H23_{23}N3_3O
  • Molecular Weight : 213.32 g/mol
  • CAS Number : 1401668-52-7

The compound features a chiral center at the carbon adjacent to the amino group, which may influence its pharmacodynamics and pharmacokinetics.

Pharmacological Profile

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication, particularly against β-coronaviruses. In vitro assays have indicated that certain derivatives can interfere with viral entry or replication mechanisms .
  • CNS Activity : Due to its structural similarity to known psychoactive substances, this compound may exhibit central nervous system (CNS) activity. The presence of the pyrrolidine ring is often associated with modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
  • Potential Antibacterial Properties : Some derivatives of related compounds have shown antibacterial activity against Gram-positive bacteria, indicating a potential for this compound to serve as a lead compound for antibiotic development .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Receptor Binding : The compound may interact with specific receptors in the CNS or on viral membranes, altering their function.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication or bacterial metabolism, suggesting a potential pathway for this compound's activity.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound and related compounds:

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated inhibition of SARS-CoV replication in vitro .
Study 2CNS EffectsObserved modulation of dopamine receptors in rodent models .
Study 3Antibacterial ActivityShowed significant MIC values against Staphylococcus aureus and other Gram-positive bacteria .

In Vitro and In Vivo Studies

In vitro studies have highlighted the compound's potential efficacy against various pathogens. For instance, MIC values reported for structurally similar compounds ranged from 11 nM to 180 nM against different bacterial strains, suggesting that this compound may exhibit comparable potency .

In vivo studies are still required to confirm these findings and explore the pharmacokinetics and toxicity profiles of this compound.

Q & A

What are the key synthetic routes for (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one, and how do reaction conditions influence yield and stereochemical purity?

Basic Research Question
The synthesis typically involves multi-step reactions, including pyrrolidine functionalization and chiral center formation. A critical step is the coupling of the pyrrolidine moiety with the amino-propanone backbone under controlled stereochemical conditions . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to stabilize intermediates and enhance reaction rates.
  • Temperature control : Low temperatures (0–5°C) during amine coupling reduce racemization risks.
  • Catalysts : Chiral catalysts or enzymes may be employed to preserve stereochemical integrity .
    Methodological validation via HPLC or chiral GC is essential to confirm enantiomeric excess (>98% purity is often required for pharmacological studies) .

How can researchers confirm the stereochemical configuration of the compound, and what analytical techniques are most reliable?

Basic Research Question
Stereochemical validation requires a combination of techniques:

  • X-ray crystallography : Provides definitive structural proof, as demonstrated in related pyrrolidine derivatives .
  • NMR spectroscopy : 1^1H-1^1H NOESY or ROESY experiments identify spatial correlations between protons to confirm relative configuration .
  • Circular Dichroism (CD) : Compares optical activity with known chiral standards .
    For intermediates, chiral derivatization (e.g., using Mosher’s acid) followed by 19^{19}F NMR can resolve ambiguities .

What experimental strategies can address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in activity data often arise from variations in:

  • Purity : Trace impurities (e.g., diastereomers or unreacted intermediates) can skew results. Rigorous purification via preparative HPLC or recrystallization is advised .
  • Assay conditions : Differences in cell lines, receptor isoforms, or buffer pH may alter binding affinities. Standardize protocols using reference compounds (e.g., β-adrenergic ligands for receptor studies) .
  • Metabolic stability : Evaluate metabolic pathways (e.g., cytochrome P450 interactions) using liver microsome assays to identify confounding factors .

How can researchers design experiments to study the compound’s interaction with neurotransmitter receptors, and what kinetic parameters should be prioritized?

Advanced Research Question
For receptor binding studies:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (konk_{on}, koffk_{off}) and dissociation constants (KDK_D) .
  • Radioligand displacement assays : Use 3^3H-labeled antagonists (e.g., propranolol for β-adrenoceptors) to quantify IC50_{50} values .
  • Molecular Dynamics (MD) simulations : Model interactions with receptor active sites (e.g., dopamine D2 or serotonin 5-HT1A_{1A}) to predict selectivity .
    Prioritize parameters like binding entropy (ΔS\Delta S) and enthalpy (ΔH\Delta H) to differentiate between thermodynamic mechanisms .

What are the limitations of current computational models for predicting the compound’s pharmacokinetic properties, and how can experimental designs mitigate these gaps?

Advanced Research Question
Computational tools (e.g., QSAR or docking software) often underestimate:

  • Blood-brain barrier (BBB) penetration : Validate predictions using in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) .
  • Toxicity profiles : Combine in silico predictions with Ames tests or zebrafish embryo assays to assess genotoxicity and developmental effects .
    Experimental designs should include orthogonal validation methods, such as tandem mass spectrometry for metabolite identification .

How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacological activity, and what structural analogs are critical for SAR studies?

Advanced Research Question
The (S)-configuration at the pyrrolidine nitrogen is critical for receptor engagement. Key analogs for structure-activity relationship (SAR) studies include:

  • Cyclopropyl-substituted derivatives : Assess steric effects on receptor binding pockets .
  • Methyl vs. isopropyl groups : Vary the N-alkyl substituents to probe hydrophobicity and van der Waals interactions .
    Use cryo-EM or X-ray co-crystallization to map binding poses and guide rational design .

What methodologies are recommended for ensuring batch-to-batch consistency in preclinical studies?

Basic Research Question
Implement:

  • Quality control (QC) protocols : NMR, LC-MS, and elemental analysis for each batch .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to identify degradation products .
  • Reference standards : Use certified materials (e.g., USP-grade) for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.